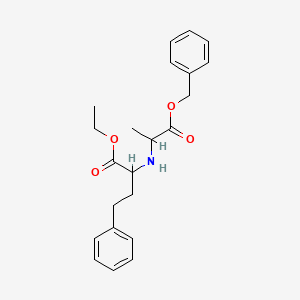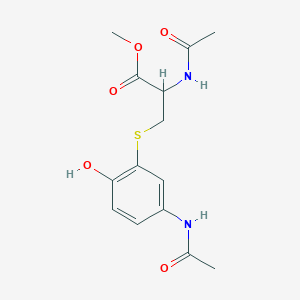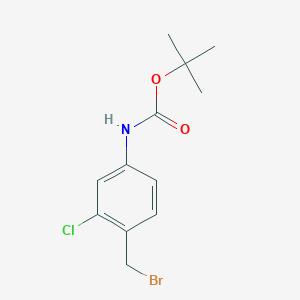
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a chlorophenyl group attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate typically involves the reaction of 4-(bromomethyl)-3-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-(bromomethyl)-3-chlorophenol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically in a solvent such as dichloromethane, at room temperature.
Procedure: The 4-(bromomethyl)-3-chlorophenol is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization or distillation to obtain the desired product in high purity and yield.
化学反应分析
Types of Reactions
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-(bromomethyl)-3-chloroaniline and carbon dioxide.
Oxidation: 4-(formyl)-3-chlorophenyl carbamate or 4-(carboxyl)-3-chlorophenyl carbamate.
科学研究应用
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The carbamate group can also undergo hydrolysis, releasing the corresponding amine, which may interact with biological targets.
相似化合物的比较
Similar Compounds
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (4-chloromethyl)phenylcarbamate
- Tert-butyl (4-methylphenyl)carbamate
Uniqueness
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is unique due to the presence of both bromomethyl and chlorophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
属性
CAS 编号 |
100282-50-6 |
|---|---|
分子式 |
C12H15BrClNO2 |
分子量 |
320.61 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
InChI 键 |
JHLZIGQUMOYEFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
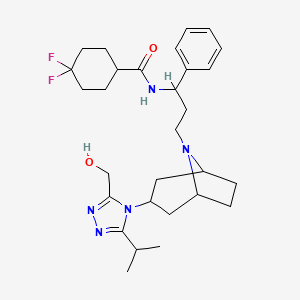
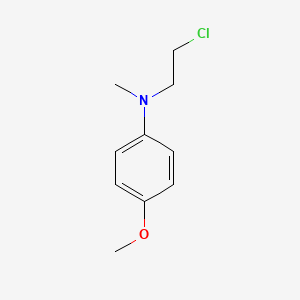

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)

![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
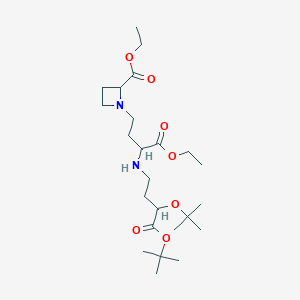
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)


